3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core with multiple aromatic substituents. Its structure includes a brominated phenolic ring, ethoxy groups at strategic positions, and a phenyl group attached to the oxazole moiety. Characterization would employ standard techniques (e.g., $^1$H NMR, IR, mass spectrometry) to confirm regiochemistry and functional groups, as seen in structurally similar molecules .
Properties
Molecular Formula |
C27H25BrN2O6 |
|---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H25BrN2O6/c1-3-34-20-13-9-8-12-19(20)29-26(32)22-23(16-14-18(28)24(31)21(15-16)35-4-2)30(36-25(22)27(29)33)17-10-6-5-7-11-17/h5-15,22-23,25,31H,3-4H2,1-2H3 |
InChI Key |
BASWZSYGWDYLAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C(=C5)Br)O)OCC |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic molecule with potential biological activities. The presence of various functional groups such as bromine, ethoxy, and hydroxy moieties suggests that this compound may exhibit significant pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 528.374 g/mol. The structure includes a dihydropyrrolo[3,4-d][1,2]oxazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H23BrN2O5 |
| Molecular Weight | 528.374 g/mol |
| IUPAC Name | 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione |
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit antimicrobial properties. For example, derivatives containing brominated phenolic structures have been shown to inhibit the growth of various bacterial strains. In vitro studies using the MTT assay demonstrated that such compounds can effectively reduce bacterial viability by disrupting cellular processes .
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7 . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
In a study examining related compounds, it was found that the presence of ethoxy and hydroxy groups enhances the interaction with cellular targets involved in cancer progression .
Case Studies
- Study on Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli , showing significant inhibition at concentrations as low as 50 µg/mL. The results were comparable to standard antibiotics .
- Cytotoxicity Assessment : In a cytotoxicity assay against MCF-7 breast cancer cells, the compound exhibited an IC50 value of 12 µM after 48 hours of treatment. This suggests a potent anticancer effect .
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : The bromine atom and hydroxyl group may facilitate binding to specific enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The lipophilic nature of ethoxy groups can alter membrane integrity, leading to increased permeability and cell death.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Halogen Effects : The bromine atom in the target compound and compound 6k may enhance electrophilic reactivity compared to chlorine in ’s analog . Bromine’s larger atomic radius could improve hydrophobic interactions in biological targets.
- Ethoxy vs. Methyl/Chloro Substituents : Ethoxy groups in the target compound likely increase lipophilicity and metabolic stability compared to methyl () or chloro () substituents .
Key Insights :
- Autotaxin Inhibition Potential: The target compound’s brominated and ethoxylated aryl groups may enhance binding to hydrophobic enzyme pockets, similar to compound 7’s design .
- Solubility Considerations : Ethoxy groups could improve aqueous solubility compared to methyl substituents, as seen in solubility assays for compound 7 (HT-Solubility assay at pH 6.5) .
Preparation Methods
Synthesis of Intermediates
The synthesis of 3-(3-bromo-5-ethoxy-4-hydroxyphenyl) can be achieved through various methods involving bromination and etherification reactions.
2.1.1 Bromination of 5-Ethoxy-4-hydroxyphenol
- Reagents : Bromine (Br₂), acetic acid.
The reaction involves the bromination of 5-ethoxy-4-hydroxyphenol , which can be synthesized from 4-hydroxyphenol through alkylation with ethyl bromide in the presence of a base such as sodium hydride.
$$
\text{4-Hydroxyphenol} + \text{Ethyl Bromide} \xrightarrow{\text{NaH}} \text{5-Ethoxy-4-hydroxyphenol}
$$
Followed by:
$$
\text{5-Ethoxy-4-hydroxyphenol} + \text{Br}_2 \xrightarrow{\text{Acetic Acid}} \text{3-Bromo-5-ethoxy-4-hydroxyphenol}
$$
Yield : Typically around 70% for the bromination step.
Formation of the Pyrrolo[3,4-d]oxazole Core
The core structure can be synthesized via a cyclization reaction involving an appropriate aniline derivative and an oxazolone precursor.
- Reagents : An appropriate amine (e.g., 2-ethoxyaniline ) and an oxazolone derivative.
The cyclization can be performed under acidic conditions to facilitate the formation of the pyrrolo ring:
$$
\text{Aniline Derivative} + \text{Oxazolone} \xrightarrow{\text{Acid}} \text{Pyrrolo[3,4-d]oxazole}
$$
Yield : Approximately 60% to 80%.
Final Coupling Reaction
To achieve the final compound, a coupling reaction between the previously synthesized intermediates is necessary.
Coupling of Intermediates
This step involves reacting 3-bromo-5-ethoxy-4-hydroxyphenyl with 5-(2-ethoxyphenyl)-pyrrolo[3,4-d]oxazole under basic conditions.
$$
\text{3-Bromo-5-ethoxy-4-hydroxyphenyl} + \text{Pyrrolo[3,4-d]oxazole} \xrightarrow{\text{Base}} \text{Final Compound}
$$
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Ethyl Bromide, NaH | ~70 |
| 2 | Bromination | Br₂, Acetic Acid | ~70 |
| 3 | Cyclization | Aniline Derivative, Oxazolone | ~60 - 80 |
| 4 | Coupling | Base (e.g., NaOH) | TBD |
Q & A
Q. What synergistic approaches integrate experimental and computational data for reaction design?
- Methodological Answer : Adopt ICReDD’s iterative framework: (1) Quantum chemical calculations predict feasible pathways; (2) DoE optimizes conditions; (3) Experimental data refine computational models . Tools like COMSOL Multiphysics enable multiphysics simulations (e.g., heat/mass transfer) for reactor scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
